3-(Benzyloxy)-4-phenethoxybenzaldehyde
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Overview
Description
3-(Benzyloxy)-4-phenethoxybenzaldehyde is an organic compound with the molecular formula C22H20O3 It is a benzaldehyde derivative, characterized by the presence of benzyloxy and phenethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-phenethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and phenethyl bromide.
Etherification: The first step involves the etherification of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Second Etherification: The next step is the etherification of 3-(benzyloxy)benzaldehyde with phenethyl bromide under similar conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-phenethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and phenethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Benzyloxy)-4-phenethoxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-phenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-phenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-phenethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the phenethoxy group, making it less complex.
4-Phenethoxybenzaldehyde: Lacks the benzyloxy group, resulting in different reactivity and applications.
3,4-Dibenzyloxybenzaldehyde: Contains two benzyloxy groups, which may alter its chemical properties and applications.
Uniqueness
3-(Benzyloxy)-4-phenethoxybenzaldehyde is unique due to the presence of both benzyloxy and phenethoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can make it a valuable intermediate in organic synthesis and a useful probe in biochemical research.
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-phenylethoxy)-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C22H20O3/c23-16-20-11-12-21(24-14-13-18-7-3-1-4-8-18)22(15-20)25-17-19-9-5-2-6-10-19/h1-12,15-16H,13-14,17H2 |
InChI Key |
GOUIRIFORVFVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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